molecular formula C19H15ClN4O2S B3005781 3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1296312-58-7

3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B3005781
M. Wt: 398.87
InChI Key: SBAFHKWKCOQVLI-UHFFFAOYSA-N
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Description

The compound 3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a derivative of the [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one class, which has been identified as a promising scaffold for pharmaceutical agents. The presence of substituents in the 3 and 7 positions of the heterocyclic system suggests potential for a wide range of biological activities. The compound's relevance is underscored by its structural similarity to other derivatives that have shown pharmacological potential, including cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective activities .

Synthesis Analysis

The synthesis of 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones, such as the compound , involves a multi-step process starting from esters of oxalamic acid. The intermediate 3-hydrazinopyrazin-2-ones are cyclized with carbonyl-containing compounds, and aryl or heteryl substituents are introduced at position 3 using carbonic acids activated by carbonyldiimidazole (CDI). The final cyclization step is conducted by refluxing for 24 hours in anhydrous DMFA. The structure of the synthesized compounds is confirmed through elemental analysis and 1H NMR spectroscopy, with characteristic signals for the pyrazinone fragment .

Molecular Structure Analysis

The molecular structure of the compound is characterized by the [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one core, which is a condensed system. The spectral data, particularly the 1H NMR spectroscopy, reveals the presence of H-5 and H-6 protons of the pyrazinone fragment as doublets, which is consistent with the formation of the desired heterocyclic system. The substituents at positions 3 and 7 contribute to the chemical diversity and potential pharmacological properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of the compound is influenced by the functional groups present in the structure. The thioether linkage at position 3 and the methoxyphenyl group at position 7 may participate in various chemical reactions, potentially leading to further derivatization or interaction with biological targets. The core heterocyclic system may also engage in interactions with enzymes or receptors, as evidenced by related compounds targeting adenosine human receptor antagonists .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one are not detailed in the provided papers, the properties can be inferred from the general characteristics of similar heterocyclic compounds. These properties include solubility in various organic solvents, melting points, and stability under different conditions. The presence of the methoxy group may increase the compound's lipophilicity, potentially affecting its pharmacokinetic profile .

Scientific Research Applications

Synthesis and Structural Studies

  • Model Molecules Synthesis

    The synthesis of various substituted s-triazolo[4,3-a]-pyrazines as model molecules, including derivatives similar to 3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, has been reported. This includes compounds with different C-8 substituents, providing comprehensive spectral data for these molecules (Schneller & May, 1978).

  • Structural and DFT Studies

    Detailed structural characterization, including spectroscopic (NMR, MS, FT-IR) and X-ray crystallography methods, has been performed on compounds structurally related to 3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one. Theoretical calculations (DFT) have been used to complement these experimental results (Qing-mei Wu et al., 2022).

Pharmacological Potential

  • Adenosine Receptor Antagonists

    The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold has been identified as a versatile structure for developing adenosine human receptor antagonists. Compounds with this scaffold, akin to the queried chemical, have shown potent affinity for the hA2A adenosine receptor, indicating potential therapeutic applications (Falsini et al., 2017).

  • Anticonvulsant Activity

    Some 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, structurally related to the queried compound, have demonstrated significant anticonvulsant activity. This suggests the potential of similar compounds in treating seizures (Kelley et al., 1995).

  • Antimicrobial and Antitumor Activities

    The structural class of 1,2,4-triazolo[4,3-a]pyrazines, which includes compounds like 3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, has been explored for antimicrobial and antitumor activities. Research indicates that these compounds can be effective against a range of microorganisms and tumor cells, highlighting their potential in developing new antimicrobial and anticancer agents (Bektaş et al., 2007), (Yanchenko et al., 2020).

Future Directions

The future directions for research on “3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” could include further exploration of its pharmacological activities, as well as the development of new synthesis methods that allow for more diverse 7-substituted 3-alkyl [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones .

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c1-26-16-4-2-3-15(11-16)23-9-10-24-17(18(23)25)21-22-19(24)27-12-13-5-7-14(20)8-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAFHKWKCOQVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

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